molecular formula C8H18ClN B1383310 3-Pentylazetidine hydrochloride CAS No. 1379455-95-4

3-Pentylazetidine hydrochloride

Cat. No. B1383310
CAS RN: 1379455-95-4
M. Wt: 163.69 g/mol
InChI Key: KYIWRJQGFYJTLT-UHFFFAOYSA-N
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Description

3-Pentylazetidine hydrochloride is a chemical compound with the molecular formula C8H18ClN and a molecular weight of 163.69 . It is a building block used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of 3-Pentylazetidine hydrochloride consists of a four-membered azetidine ring with a pentyl (five-carbon) side chain . The exact structure can be represented by the SMILES notation: CCCCC1CNC1.Cl .

Scientific Research Applications

Polymerization for Polyamines

3-Pentylazetidine hydrochloride: is utilized in the polymerization of aziridines and azetidines, which serve as building blocks for polyamines. This process is significant due to the ability of polyamines to form various structures with controlled degrees, which are essential in creating materials with specific properties .

Antibacterial and Antimicrobial Coatings

This compound plays a role in the development of antibacterial and antimicrobial coatings. These coatings are crucial for medical devices and healthcare facilities, providing a barrier against infection and improving patient outcomes .

CO2 Adsorption

In the field of environmental science, 3-Pentylazetidine hydrochloride contributes to the synthesis of materials that are effective in CO2 adsorption. This application is vital for addressing climate change and reducing greenhouse gas emissions .

Chelation

Chelation is a process where a substance is used to bind and remove metal ions3-Pentylazetidine hydrochloride is involved in the creation of polymers that can chelate metal ions, which has implications in detoxification and heavy metal removal processes .

Materials Templating

The compound is also used in materials templating, which is a method for creating nanostructured materials. This has broad applications in nanotechnology, where precise control over the material’s structure at the nanoscale is required .

Non-Viral Gene Transfection

Lastly, 3-Pentylazetidine hydrochloride is relevant in the field of gene therapy as part of non-viral vectors for gene transfection. This application is particularly promising for treating genetic disorders without the use of viral vectors, which can pose additional risks .

Future Directions

Azetidines, including 3-Pentylazetidine hydrochloride, represent an important class of compounds in organic synthesis and medicinal chemistry. Recent advances in the chemistry and reactivity of azetidines have been reported, and future research is expected to focus on the synthesis, reactivity, and application of azetidines .

properties

IUPAC Name

3-pentylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-2-3-4-5-8-6-9-7-8;/h8-9H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIWRJQGFYJTLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pentylazetidine hydrochloride

CAS RN

1379455-95-4
Record name 3-pentylazetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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